Methyl 1-acetyl-2-oxoindoline-5-carboxylate
Overview
Description
Methyl 1-acetyl-2-oxoindoline-5-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Enzyme Inhibition and Biochemical Research
- Methyl 1-acetyl-2-oxoindoline-5-carboxylate derivatives have been explored as inhibitors of acetylcholinesterase, an enzyme critical for nerve function. This research is significant in understanding and potentially treating conditions like Alzheimer's disease. One study found that certain derivatives, specifically 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, showed potent inhibitory activity against acetylcholinesterase, offering insights into drug design for neurodegenerative diseases (Sugimoto et al., 1995).
2. Drug Discovery and Development
- This compound has been utilized in the synthesis of novel drugs, such as those targeting HIV-1 reverse transcriptase. Research showed that certain hybrids containing this compound demonstrated significant inhibitory activity against HIV-1 reverse transcriptase, surpassing the standard drug rilpivirine (Devale et al., 2017).
3. Chemical Synthesis and Molecular Structure
- The compound has been a focus in the field of organic chemistry for understanding molecular structure and reactions. Studies have explored its role in various synthesis processes, leading to the development of new chemical compounds with potential therapeutic applications. For instance, research into the synthesis and reactions of similar compounds has led to the development of new carbazole and indole derivatives with potential applications in medical chemistry (Rao et al., 1999).
4. Anticancer Activity
- This compound derivatives have been investigated for their potential anticancer properties. A study synthesizing 3-methylene-2-oxoindoline-5-carboxamide derivatives showed potent inhibitory activity against human lung adenocarcinoma cells, indicating potential as anti-lung cancer agents (Ai et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to have notable cytotoxicity toward human cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may interact with its targets to trigger programmed cell death.
Biochemical Pathways
Related compounds have been shown to affect both extrinsic and intrinsic pathways of apoptosis , suggesting that this compound may also influence these pathways.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is stable at room temperature but may decompose at high temperatures .
Properties
IUPAC Name |
methyl 1-acetyl-2-oxo-3H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-8(12(16)17-2)5-9(10)6-11(13)15/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLACUZTXRZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595127 | |
Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247082-83-3 | |
Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.